1-Bromo-3-(bromomethyl)-2-ethylbenzene

Description

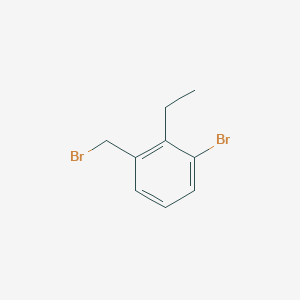

1-Bromo-3-(bromomethyl)-2-ethylbenzene (C₉H₁₀Br₂) is a brominated aromatic compound featuring a bromine atom at position 1, a bromomethyl group at position 3, and an ethyl substituent at position 2 (Figure 1). This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials science applications.

Properties

Molecular Formula |

C9H10Br2 |

|---|---|

Molecular Weight |

277.98 g/mol |

IUPAC Name |

1-bromo-3-(bromomethyl)-2-ethylbenzene |

InChI |

InChI=1S/C9H10Br2/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5H,2,6H2,1H3 |

InChI Key |

IITXOKUOPWJBEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1Br)CBr |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1-Bromo-3-(bromomethyl)-2-ethylbenzene serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for the introduction of functional groups, making it useful in the following areas:

- Synthesis of Pharmaceuticals : The compound is utilized as a building block in the development of various therapeutic agents. For example, it plays a role in synthesizing novel benzo[1,4]diazepin-2-one derivatives, which act as endothelin receptor agonists with potential applications in managing arterial blood pressure .

- Agrochemicals : It is crucial in the production of agrochemical compounds that enhance crop protection and yield. Its bromine substituents facilitate reactions that lead to the formation of active agricultural chemicals.

Material Science

In material science, this compound is employed for:

- Polymer Production : The compound is used to modify polymer properties, enhancing characteristics such as thermal stability and mechanical strength. This is particularly beneficial in industries like automotive and electronics where material performance is critical .

- Development of Specialty Coatings : It aids in the formulation of coatings with specific chemical properties, impacting adhesion and resistance to environmental factors.

Pharmaceutical Development

The compound's role extends into pharmaceutical research where it is involved in:

- Drug Design : As an intermediate, it contributes to the synthesis of new drugs targeting various diseases. Its ability to undergo further reactions allows chemists to create diverse molecular architectures necessary for effective therapeutics .

Environmental Applications

Research into environmental chemistry has identified this compound as a compound of interest for:

- Studying Reaction Pathways : Investigations into how this compound behaves under different environmental conditions help understand its degradation processes and potential impacts on ecosystems .

Case Study 1: Synthesis of Endothelin Receptor Agonists

A study demonstrated the synthesis of benzo[1,4]diazepin-2-one derivatives from this compound, showcasing its utility in developing compounds with significant pharmacological activity.

Case Study 2: Polymer Modification

Research highlighted how incorporating this compound into polymer matrices improved their thermal properties and mechanical strength, making them suitable for high-performance applications.

Comparison with Similar Compounds

Key Properties:

- Synthesis : It is synthesized via alkylation or bromination reactions, as demonstrated in the preparation of benzoxathiolone derivatives (e.g., reacting 6-hydroxy-1,3-benzoxathiol-2-one with 1-bromo-3-(bromomethyl)benzene to yield 6-[(3-bromobenzyl)oxy]benzo(d)(1,3)oxathiol-2-one) .

- Physical Data : NMR spectra (¹H, CDCl₃) show characteristic peaks at δ 7.55 (s, 1H), 7.43 (d, J = 8 Hz, 1H), 7.32 (d, J = 8 Hz, 1H), and 4.43 (s, 2H) for the bromomethyl group .

- Applications: Used in Suzuki cross-coupling reactions to generate bioactive molecules, such as metabotropic glutamate receptor modulators , and in the synthesis of anti-neuroinflammatory pyranone-carbamate derivatives .

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents significantly influence reactivity and synthetic utility. Below is a comparative analysis:

Key Observations :

- Steric and Electronic Effects : The ethyl group in this compound introduces steric hindrance, slowing nucleophilic substitution compared to the smaller methyl analog (2d) .

- Fluorine Substituents : The trifluorinated analog (C₇H₃Br₂F₃) exhibits enhanced electrophilicity due to electron-withdrawing fluorine atoms, favoring reactions like nucleophilic aromatic substitution .

- Methoxy Groups : Methoxy-substituted derivatives (e.g., 2-methoxy-5-methyl) are prone to demethylation under acidic conditions, limiting their use in certain synthetic pathways .

Preparation Methods

Radical Bromination of 2-Ethyltoluene

The methyl group in 2-ethyltoluene (2-ethyl-methylbenzene) can be brominated using N-bromosuccinimide (NBS) under radical initiation. This reaction proceeds via a chain mechanism, where benzoyl peroxide generates bromine radicals that abstract hydrogen from the methyl group, forming a benzyl radical intermediate. Subsequent reaction with NBS yields 3-(bromomethyl)-2-ethylbenzene.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Carbon tetrachloride (CCl₄) |

| Initiator | Benzoyl peroxide (1 mol%) |

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Yield | 70–85% |

Following this step, electrophilic aromatic bromination targets the ring. The ethyl group acts as an ortho/para-directing group, while the bromomethyl group exerts a meta-directing effect. To achieve bromination at position 1, Lewis acids like FeBr₃ or AlBr₃ are used to polarize Br₂, facilitating electrophilic attack at the less hindered ortho position relative to the ethyl group.

Ring Bromination Conditions

| Parameter | Value |

|---|---|

| Brominating Agent | Br₂ (1.1 equiv) |

| Catalyst | FeBr₃ (0.2 equiv) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0–25°C |

| Yield | 60–75% |

Hydrobromination of Phenylalkene Precursors

The anti-Markovnikov addition of hydrogen bromide (HBr) to phenylalkenes provides a regioselective route to 1-bromoalkylbenzenes. Patent US6063940A describes this method for synthesizing brominated derivatives, adaptable to 1-bromo-3-(bromomethyl)-2-ethylbenzene.

Reaction Mechanism

A phenylalkene precursor, such as 3-vinyl-2-ethylbenzene, reacts with HBr in a non-polar solvent. The reaction proceeds via a carbocation intermediate stabilized by the ethyl group’s inductive effect. Anti-Markovnikov addition places the bromine atom at the terminal position of the alkene, yielding the target compound.

Optimized Conditions

| Parameter | Value |

|---|---|

| HBr Source | Anhydrous HBr gas |

| Solvent | Toluene or hexane |

| Temperature | 20–40°C |

| Reaction Time | 12–24 hours |

| Yield | 80–90% |

Industrial Scalability

Continuous flow reactors enhance this method’s efficiency by improving heat transfer and mixing. Automated systems maintain HBr concentration and temperature, reducing side products like dibrominated byproducts.

Multi-Step Synthesis via Grignard Intermediates

Grignard reagents enable the construction of the ethyl and bromomethyl groups through nucleophilic addition.

Synthesis of 2-Ethylbenzyl Bromide

-

Formation of 2-Ethylbenzyl Magnesium Bromide :

Reaction of 2-bromoethylbenzene with magnesium in tetrahydrofuran (THF) generates the Grignard reagent. -

Quenching with CO₂ :

Addition of dry ice (CO₂) yields 2-ethylbenzoic acid, which is reduced to 2-ethylbenzyl alcohol using LiAlH₄. -

Bromination :

The alcohol is treated with PBr₃ to produce 2-ethylbenzyl bromide.

Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Grignard Formation | Mg, THF, 0°C to reflux | 85% |

| Reduction | LiAlH₄, diethyl ether | 78% |

| Bromination | PBr₃, CH₂Cl₂, 0°C | 90% |

Final Bromination

The benzyl bromide intermediate undergoes electrophilic bromination at position 1 using Br₂/FeBr₃, as described in Section 1.1.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Radical Bromination | High selectivity for methyl group | Requires toxic solvents (CCl₄) | 60–85% |

| HBr Addition | Regioselective, scalable | Alkene precursor synthesis needed | 80–90% |

| Grignard Route | Flexible functionalization | Multi-step, moisture-sensitive | 70–85% |

Challenges and Optimization Strategies

-

Regioselectivity : Competing directing effects of substituents complicate ring bromination. Using bulky catalysts like AlBr₃ improves selectivity for position 1.

-

Byproduct Formation : Over-bromination is mitigated by controlling Br₂ stoichiometry and reaction time.

-

Solvent Choice : Replacing CCl₄ with less toxic alternatives (e.g., CH₃CN) under radical conditions is an active research area .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-3-(bromomethyl)-2-ethylbenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of 3-(bromomethyl)-2-ethylbenzene using Br₂ in the presence of Fe or AlBr₃ catalysts under controlled temperatures (40–60°C). Selectivity for the para/ortho positions is influenced by steric effects from the ethyl group .

- Key Parameters :

- Catalyst choice (AlBr₃ enhances electrophilic substitution).

- Temperature control (higher temperatures favor debromination side reactions).

- Solvent selection (non-polar solvents like CCl₄ improve regioselectivity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.